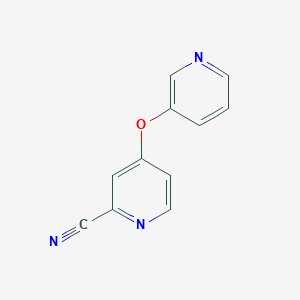

4-(pyridin-3-yloxy)pyridine-2-carbonitrile

Descripción general

Descripción

4-(Pyridin-3-yloxy)pyridine-2-carbonitrile, also known as 4-OPPC, is an organic compound with a chemical structure of C10H7N3O. It is a nitrogen-containing heterocycle that is used in various scientific research applications, including medicinal chemistry, synthetic organic chemistry, and biochemistry. 4-OPPC is synthesized through a variety of methods, including the reaction of pyridine-3-carbaldehyde with pyridine-2-carbonitrile in the presence of a base. This compound has a wide range of biochemical and physiological effects, and its use in laboratory experiments has both advantages and limitations.

Aplicaciones Científicas De Investigación

4-(pyridin-3-yloxy)pyridine-2-carbonitrile is used in various scientific research applications, including medicinal chemistry, synthetic organic chemistry, and biochemistry. In medicinal chemistry, 4-(pyridin-3-yloxy)pyridine-2-carbonitrile is used as a starting material for the synthesis of a variety of pharmaceuticals, including anticancer agents, anti-inflammatory agents, and antifungal agents. In synthetic organic chemistry, 4-(pyridin-3-yloxy)pyridine-2-carbonitrile is used as a starting material for the synthesis of a variety of heterocyclic compounds, including pyridines, quinolines, and indoles. In biochemistry, 4-(pyridin-3-yloxy)pyridine-2-carbonitrile is used as a starting material for the synthesis of a variety of biologically active compounds, including peptides, peptidomimetics, and peptidomimetic inhibitors.

Mecanismo De Acción

Target of Action

The primary targets of 4-(pyridin-3-yloxy)pyridine-2-carbonitrile are currently unknown. The compound shares structural similarities with 2-Pyridinecarbonitrile and 3-Pyridinecarbonitrile , but the specific targets of these compounds are also not well-defined

Mode of Action

These interactions could potentially alter the conformation or activity of the target molecules, leading to changes in cellular processes .

Biochemical Pathways

The specific biochemical pathways affected by 4-(pyridin-3-yloxy)pyridine-2-carbonitrile are currently unknown. Pyridine derivatives have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects Therefore, it is possible that 4-(pyridin-3-yloxy)pyridine-2-carbonitrile could affect multiple biochemical pathways

Result of Action

Based on the biological activities of related pyridine derivatives, it is possible that this compound could have antiviral, anti-inflammatory, or anticancer effects

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of 4-(pyridin-3-yloxy)pyridine-2-carbonitrile in laboratory experiments has both advantages and limitations. The main advantage of using 4-(pyridin-3-yloxy)pyridine-2-carbonitrile in laboratory experiments is that it is a relatively stable compound that can be easily synthesized in a variety of ways. The main limitation of using 4-(pyridin-3-yloxy)pyridine-2-carbonitrile in laboratory experiments is that it is a relatively expensive compound, which can limit its use in certain applications.

Direcciones Futuras

There are a variety of potential future directions for 4-(pyridin-3-yloxy)pyridine-2-carbonitrile research. One potential direction is the development of more efficient and cost-effective synthesis methods for 4-(pyridin-3-yloxy)pyridine-2-carbonitrile. Another potential direction is the development of novel pharmaceuticals based on 4-(pyridin-3-yloxy)pyridine-2-carbonitrile. A third potential direction is the exploration of the biochemical and physiological effects of 4-(pyridin-3-yloxy)pyridine-2-carbonitrile in more detail. Finally, a fourth potential direction is the exploration of the potential therapeutic applications of 4-(pyridin-3-yloxy)pyridine-2-carbonitrile.

Propiedades

IUPAC Name |

4-pyridin-3-yloxypyridine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3O/c12-7-9-6-10(3-5-14-9)15-11-2-1-4-13-8-11/h1-6,8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNSLYXPXSBRDTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)OC2=CC(=NC=C2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Pyridin-3-yloxy)pyridine-2-carbonitrile | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-ethoxyphenyl)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]acetamide](/img/structure/B6493703.png)

![3-cyclopentyl-N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}propanamide](/img/structure/B6493704.png)

![N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-4-(propan-2-yloxy)benzamide](/img/structure/B6493709.png)

![3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B6493718.png)

![N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B6493719.png)

![N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-2-(4-ethoxyphenoxy)acetamide](/img/structure/B6493721.png)

![N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B6493726.png)

![N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-4-phenylbutanamide](/img/structure/B6493728.png)

![N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-2-(methylsulfanyl)benzamide](/img/structure/B6493729.png)